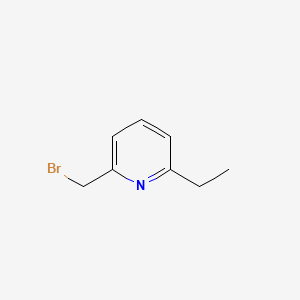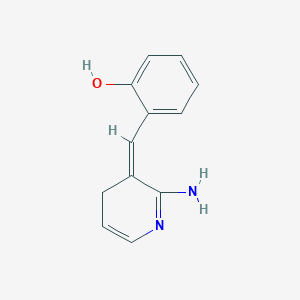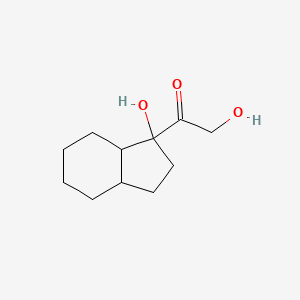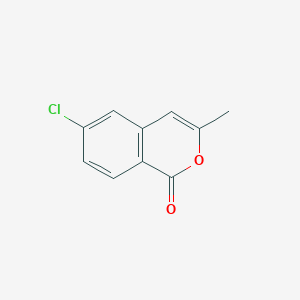
2-(Bromomethyl)-6-ethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-6-ethylpyridine is an organic compound that belongs to the class of pyridines. It is characterized by a bromomethyl group attached to the second position and an ethyl group attached to the sixth position of the pyridine ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-ethylpyridine typically involves the bromination of 6-ethylpyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
- Dissolve 6-ethylpyridine in a suitable solvent such as dichloromethane.
- Add N-bromosuccinimide and a catalytic amount of AIBN.
- Reflux the mixture until the reaction is complete.
- Purify the product by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The process involves the continuous mixing of 6-ethylpyridine and N-bromosuccinimide in a solvent, followed by irradiation with UV light to initiate the bromination reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-ethylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, and alkoxy derivatives of 6-ethylpyridine.
Oxidation: Pyridine N-oxides.
Reduction: Methyl derivatives of 6-ethylpyridine.
Scientific Research Applications
2-(Bromomethyl)-6-ethylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-ethylpyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Bromomethyl)-6-ethylpyridine is unique due to the presence of both a bromomethyl and an ethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity patterns and allows for the synthesis of a diverse array of derivatives. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H10BrN |
|---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
2-(bromomethyl)-6-ethylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-2-7-4-3-5-8(6-9)10-7/h3-5H,2,6H2,1H3 |
InChI Key |
SROQIKSXGIUWIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)


![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)

![3-Ethylfuro[3,2-H]quinoline](/img/structure/B15069777.png)






![6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15069811.png)
